Benzyl 7-(3,5-dichlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate
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Overview
Description
Benzyl 7-(3,5-dichlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[44]non-2-ene-3-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 7-(3,5-dichlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include benzyl chloride, 3,5-dichlorophenylamine, and various reagents to form the spiro linkage and introduce the carboxylate group. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the spiro linkage or the benzyl group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Substitution: The benzyl and dichlorophenyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 7-(3,5-dichlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Benzyl 7-(3,5-dichlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spiro linkage and the dichlorophenyl group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
- Benzyl 3,3-dimethyl-5-methylenepyrrolidin-2,4-dione
- (5S)-6-benzyl-8,8-dimethyl-1-oxa-3-phenyl-2,6-diazaspiro[4.4]non-2-ene-7,9-dione
- (5R)-ethyl 6-benzyl-8,8-dimethyl-7,9-dioxo-1-oxa-2,6-diazaspiro[4.4]non-2-ene-3-carboxylate
Uniqueness: Benzyl 7-(3,5-dichlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate is unique due to its specific spiro linkage and the presence of the dichlorophenyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H15Cl2N3O4 |
---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
benzyl 7-(3,5-dichlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate |
InChI |
InChI=1S/C20H15Cl2N3O4/c21-13-6-14(22)8-15(7-13)25-17(26)10-20(19(25)28)9-16(23-24-20)18(27)29-11-12-4-2-1-3-5-12/h1-8,24H,9-11H2 |
InChI Key |
MNPCXSUCPCZFPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC12CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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